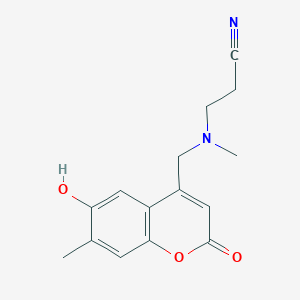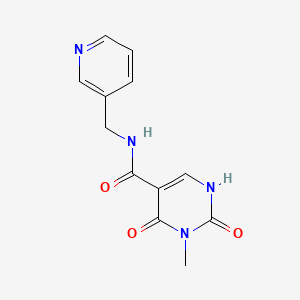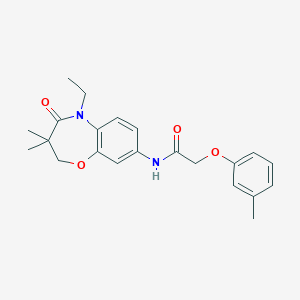![molecular formula C26H26FN5O B2577397 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1207052-44-5](/img/structure/B2577397.png)
4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C26H26FN5O and its molecular weight is 443.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity .
Mode of Action
It is suggested that similar compounds may interact with microbial cells, leading to their inhibition or death .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microbes .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may lead to the inhibition or death of microbial cells .
Analyse Biochimique
Biochemical Properties
4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Moreover, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases, preventing DNA replication and ultimately leading to cell death . Additionally, it may activate certain signaling pathways that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it may bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .
Propriétés
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c27-21-10-12-22(13-11-21)28-26(33)31-16-14-30(15-17-31)19-25-29-23-8-4-5-9-24(23)32(25)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDOSBNZCUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2577318.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)
![benzyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577324.png)
![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![4-{[(3,4-dichlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2577331.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)

